Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
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Overview
Description
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C19H34O4. This compound is characterized by the presence of two oxirane (epoxide) rings and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves the epoxidation of unsaturated fatty acid esters. One common method is the reaction of ethyl (Z)-octadec-9-enoate with meta-chloroperoxybenzoic acid in dichloromethane under ice cooling . The reaction mixture is then stirred and heated to 50°C for a short duration to complete the epoxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as polyoxometalates can improve the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide rings under mild conditions.
Major Products
Diols: Formed from the oxidation of the epoxide rings.
Alcohols: Formed from the reduction of the compound.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate involves the reactivity of its epoxide rings. These rings can interact with various nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s molecular targets and pathways depend on the specific nucleophiles and reaction conditions involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(3-octyloxiran-2-yl)octanoate
- Methyl 8-(5-octyl-2-oxo-1,3-dioxolan-4-yl)octanoate
Uniqueness
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is unique due to the presence of two epoxide rings, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from synthetic chemistry to industrial processes .
Properties
CAS No. |
2500-56-3 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
QZAJJEFYEVWODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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